Methyl 2-bromo-5-methoxy-4-methylbenzoate

Catalog No.
S805897
CAS No.
87808-28-4
M.F
C10H11BrO3
M. Wt
259.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-bromo-5-methoxy-4-methylbenzoate

CAS Number

87808-28-4

Product Name

Methyl 2-bromo-5-methoxy-4-methylbenzoate

IUPAC Name

methyl 2-bromo-5-methoxy-4-methylbenzoate

Molecular Formula

C10H11BrO3

Molecular Weight

259.1 g/mol

InChI

InChI=1S/C10H11BrO3/c1-6-4-8(11)7(10(12)14-3)5-9(6)13-2/h4-5H,1-3H3

InChI Key

PVSLEQAPQWFIEI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1OC)C(=O)OC)Br

Canonical SMILES

CC1=CC(=C(C=C1OC)C(=O)OC)Br

Methyl 2-bromo-5-methoxy-4-methylbenzoate is an organic compound with the molecular formula C₁₀H₁₁BrO₃. It features a bromine atom, a methoxy group, and a methyl group attached to a benzoate structure, which contributes to its unique chemical properties. The presence of the bromine atom, known for its electron-withdrawing characteristics, and the methoxy group, which is electron-donating, suggests that this compound may undergo various

  • Esterification: Methyl 2-bromo-5-methoxy-4-methylbenzoate can be synthesized through the esterification reaction between 2-bromo-5-methoxy-4-methylbenzoic acid and methanol in the presence of an acid catalyst. This reaction typically follows the general esterification mechanism:
    RCOOH acid CH3OH methanol RCOOCH3 ester H2O\text{RCOOH acid CH}_3\text{OH methanol }\rightarrow \text{RCOOCH}_3\text{ ester H}_2\text{O}
  • Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles, leading to different derivatives of the compound.
  • Reduction Reactions: The methoxy group can be subject to reduction under specific conditions, potentially altering the compound's biological activity.

While detailed synthesis methods for methyl 2-bromo-5-methoxy-4-methylbenzoate are scarce, general synthetic approaches include:

  • Esterification: As previously mentioned, reacting 2-bromo-5-methoxy-4-methylbenzoic acid with methanol.
  • Bromination: Starting from 5-methoxy-4-methylbenzoic acid, bromination can be performed using bromine or brominating agents to introduce the bromine substituent at the desired position.
  • Functional Group Manipulation: Existing derivatives can be modified through selective functional group transformations.

Methyl 2-bromo-5-methoxy-4-methylbenzoate has potential applications in:

  • Pharmaceuticals: Its biological activity may be harnessed in drug development.
  • Agricultural Chemicals: Similar compounds are often explored for use as pesticides or herbicides due to their biological activities.
  • Chemical Intermediates: It can serve as a precursor in synthesizing more complex organic molecules.

Methyl 2-bromo-5-methoxy-4-methylbenzoate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameCAS NumberSimilarityKey Features
Methyl 5-bromo-2-hydroxy-4-methoxybenzoate39503-52-10.92Hydroxy group instead of methyl
Methyl 4-bromo-3-methoxybenzoate17100-63-90.98Different substitution pattern
Methyl 2-(benzyloxy)-4-bromobenzoate1228095-06-40.92Contains a benzyloxy substituent
Methyl 3-bromo-4-hydroxybenzoate29415-97-20.93Hydroxy group at a different position
Methyl 4-bromo-3,5-dimethoxybenzoate26050-64-60.93Additional methoxy group

These comparisons highlight the uniqueness of methyl 2-bromo-5-methoxy-4-methylbenzoate due to its specific arrangement of functional groups and its potential for diverse chemical reactivity and biological activity.

XLogP3

2.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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